5-Fluoro-2-aza-bicyclo[2.2.1]heptane
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Overview
Description
(5R)-5-Fluoro-2-azabicyclo[221]heptane is a bicyclic compound that features a fluorine atom and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for (5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of (5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane include palladium catalysts for aminoacyloxylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from the reactions of (5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane has several scientific research applications, including:
Biology: It serves as a scaffold for designing biologically active molecules, including enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of (5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The exact molecular targets and pathways involved vary based on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A structurally similar compound that serves as a core structure for various derivatives.
2-Azabicyclo[2.2.1]heptane: Another related compound with similar bicyclic structure and nitrogen atom.
Bicyclo[3.1.1]heptane: A compound with a different bicyclic framework but similar applications in high-energy density materials.
Uniqueness
(5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C6H10FN |
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Molecular Weight |
115.15 g/mol |
IUPAC Name |
(5R)-5-fluoro-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2/t4?,5?,6-/m1/s1 |
InChI Key |
OAJNJXJCKQKODM-JMMWHDCWSA-N |
Isomeric SMILES |
C1[C@H](C2CC1NC2)F |
Canonical SMILES |
C1C2CC(C1CN2)F |
Origin of Product |
United States |
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